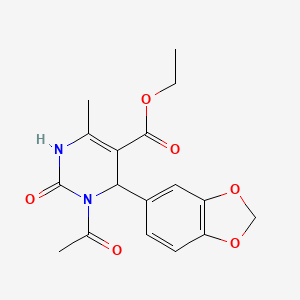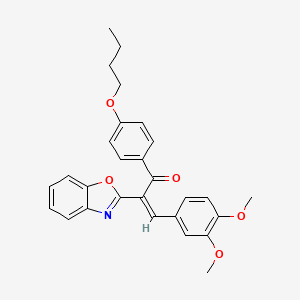![molecular formula C17H18N4OS2 B12165896 4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12165896.png)
4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is a complex organic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes two thiazole rings and a pyridine ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole rings, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions.
The next step involves the formation of the pyridine ring, which can be synthesized through the Chichibabin synthesis method. This involves the reaction of aldehydes with ammonia and acetic acid. The final step is the coupling of the thiazole and pyridine rings, which can be achieved through a condensation reaction using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or pyridine derivatives.
Applications De Recherche Scientifique
4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
Uniqueness
4-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is unique due to its dual thiazole and pyridine ring structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H18N4OS2 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H18N4OS2/c1-4-5-13-8-12(6-7-18-13)16-20-11(3)14(24-16)15(22)21-17-19-10(2)9-23-17/h6-9H,4-5H2,1-3H3,(H,19,21,22) |
Clé InChI |
ZYCSVQLGIHZBSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NC(=CS3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-methoxy-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B12165815.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B12165823.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12165832.png)

![(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12165841.png)
![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12165842.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B12165846.png)
![4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12165852.png)

![2-(1,3-benzothiazol-2-yl)-N'-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide](/img/structure/B12165866.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12165869.png)
![methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B12165872.png)
![3-benzyl-7-hydroxy-4-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B12165877.png)
![N-[2-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12165883.png)
